2-Methylthiane-3-thiol

Description

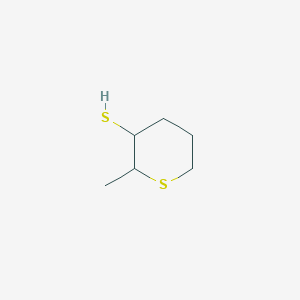

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12S2 |

|---|---|

Molecular Weight |

148.3 g/mol |

IUPAC Name |

2-methylthiane-3-thiol |

InChI |

InChI=1S/C6H12S2/c1-5-6(7)3-2-4-8-5/h5-7H,2-4H2,1H3 |

InChI Key |

HRCXFFAXPQJFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCS1)S |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2 Methylthiane 3 Thiol

Redox Chemistry of the Thiol Moiety

The thiol group is highly susceptible to redox reactions, which are central to its chemical and biological functions. The interconversion between the reduced thiol form and various oxidized states is a key aspect of its reactivity.

Oxidation Pathways: Disulfide, Sulfenic Acid, and Sulfonic Acid Formation

The oxidation of the thiol group in 2-Methylthiane-3-thiol can proceed through several stages, yielding progressively higher oxidation states of sulfur. Mild oxidation, often carried out by agents like oxygen or iodine, leads to the formation of a disulfide, which involves the coupling of two thiol molecules. libretexts.org This reaction transforms the thiol into a disulfide-linked dimer. libretexts.org

Further oxidation of the thiol can occur in a stepwise manner. The initial two-electron oxidation, for instance by hydrogen peroxide, generates a sulfenic acid (R-SOH). researchgate.net Sulfenic acids are typically unstable and highly reactive intermediates. youtube.com They can readily react with another thiol molecule to form a disulfide or undergo further oxidation. researchgate.netyoutube.comnih.gov Subsequent oxidation steps produce the more stable sulfinic acid (R-SO₂H) and finally the highly stable and irreversible sulfonic acid (R-SO₃H). researchgate.netnih.gov

In addition to the thiol group, the sulfur atom within the thiane (B73995) ring can also be oxidized. Common oxidants can convert the sulfide (B99878) in the ring to a sulfoxide (B87167) and, with stronger oxidation, to a sulfone. researchgate.netrsc.org The stereochemistry of sulfoxide formation is often influenced by steric and electronic factors of the ring and its substituents. acs.orgorganic-chemistry.org

| Reactant Moiety | Oxidation Product | General Structure | Description |

|---|---|---|---|

| Thiol (-SH) | Disulfide | R-S-S-R | Formed by the coupling of two thiol molecules under mild oxidizing conditions. This is a reversible process. libretexts.org |

| Thiol (-SH) | Sulfenic Acid | R-SOH | An initial, often unstable, two-electron oxidation product. Acts as a key intermediate in thiol redox chemistry. researchgate.net |

| Thiol (-SH) | Sulfinic Acid | R-SO₂H | A stable four-electron oxidation product. Formation is generally considered irreversible in biological systems. researchgate.net |

| Thiol (-SH) | Sulfonic Acid | R-SO₃H | The final and most stable six-electron oxidation product. Its formation is irreversible. researchgate.netnih.gov |

| Thiane Sulfur (-S-) | Sulfoxide | R₂S=O | Formed by the two-electron oxidation of the sulfide in the thiane ring. Can exist as diastereomers. acs.org |

| Thiane Sulfur (-S-) | Sulfone | R₂SO₂ | Formed by the four-electron oxidation of the sulfide in the thiane ring. rsc.org |

Reduction Mechanisms and Thiol-Disulfide Exchange Processes

The disulfide bond is readily cleaved back to two thiol groups by reducing agents. This reversibility is a cornerstone of thiol chemistry. libretexts.org In biological systems, this reduction is often mediated by coenzymes like glutathione (GSH). libretexts.orgsigmaaldrich.com

A related and crucial process is thiol-disulfide exchange. In this reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). wikipedia.orgwikipedia.org This results in the formation of a new disulfide (R-S-S-R') and the release of a new thiolate (R'S⁻). wikipedia.org This process is essentially a series of SN2-like displacement reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. wikipedia.org The reaction equilibrium is driven by the relative concentrations and redox potentials of the participating thiols. msu.edu Therefore, this compound can react with other disulfides to form a mixed disulfide, or its own disulfide dimer can be reduced by other thiols.

Nucleophilic and Electrophilic Reactions

The sulfur atoms in this compound, both in the thiol group and the thiane ring, possess lone pairs of electrons, making them effective nucleophiles.

Sulfur-Based Nucleophilicity in Organic Transformations

Thiols are more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. youtube.com These thiolate anions are excellent nucleophiles due to the high polarizability and low electronegativity of the sulfur atom. nih.gov The thiolate derived from this compound would be expected to participate readily in a variety of organic transformations.

Key reactions involving the sulfur-based nucleophilicity include:

SN2 Reactions: The thiolate can act as a potent nucleophile to displace leaving groups from alkyl halides or tosylates, forming thioethers. nih.govyoutube.com

Michael Additions: As a soft nucleophile, the thiolate can add to the β-carbon of α,β-unsaturated carbonyl compounds in a conjugate addition reaction. nih.govmasterorganicchemistry.com

Ring-Opening Reactions: Thiolates can open strained rings like epoxides and aziridines through nucleophilic attack.

The sulfur atom of the thiol group itself, even in its neutral protonated state, can act as a nucleophile, though it is significantly less reactive than the corresponding thiolate. youtube.com

Electrophilic Reactions Involving the Thiane Ring System

While the term "electrophilic addition" typically refers to reactions with unsaturated systems like alkenes, the saturated thiane ring of this compound undergoes reactions initiated by electrophiles that target the ring's sulfur atom. The sulfur in the thiane ring is nucleophilic and can attack electrophilic species. nih.gov

A primary example is the reaction with alkyl halides, where the sulfur atom acts as a nucleophile to form a ternary sulfonium salt. nih.gov This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium salts. nih.gov Another key electrophilic reaction is the oxidation of the ring sulfur to a sulfoxide or sulfone, as previously mentioned, which is initiated by an electrophilic attack on the sulfur atom. acs.org

Radical Chemistry of Thianethiols

The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) makes them susceptible to homolytic cleavage, initiating radical chemistry. researchgate.net A thiyl radical (RS•) can be generated from this compound by abstracting the hydrogen atom from the thiol group, often using a radical initiator like AIBN (azobisisobutyronitrile) or through single-electron oxidation. researchgate.net

Once formed, this sulfur-centered radical is a versatile intermediate that can participate in several key reactions: organic-chemistry.org

Dimerization: Two thiyl radicals can combine to form a disulfide bond (RS-SR).

Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. These HAT reactions are often reversible. organic-chemistry.org

Addition to Unsaturated Bonds: Thiyl radicals readily add across carbon-carbon double or triple bonds, a key step in thiol-ene and thiol-yne "click" reactions. This is a widely used method for forming C-S bonds and synthesizing complex molecules. researchgate.net

Reaction with Oxygen: In the presence of molecular oxygen, a thiyl radical can reversibly add oxygen to form a thiylperoxyl radical (RSOO•), which can lead to further oxidation products like sulfonates. organic-chemistry.org

| Reaction Type | Description | General Product |

|---|---|---|

| Radical Combination (Dimerization) | Two thiyl radicals couple to form a disulfide. This is a common termination step. | Disulfide (R-S-S-R) |

| Hydrogen Atom Transfer (HAT) | The thiyl radical abstracts a hydrogen atom from a donor molecule (X-H), regenerating a thiol and forming a new radical (X•). organic-chemistry.org | Thiol (R-SH) + New Radical (X•) |

| Addition to Alkenes/Alkynes | The thiyl radical adds to an unsaturated C-C bond, forming a new carbon-centered radical, which propagates a chain reaction. | Thioether with a new radical center |

| Reaction with O₂ | The thiyl radical reacts with molecular oxygen to form a thiylperoxyl radical, leading to further oxidized sulfur species. organic-chemistry.org | Thiylperoxyl Radical (RSOO•) |

Generation and Reactivity of Thiyl Radicals

The formation of a thiyl radical from this compound is the initiating step for many of its reaction pathways. This process involves the homolytic cleavage of the S-H bond, which can be induced by thermal energy, photolysis, or the presence of a radical initiator.

Generation of this compound Radical:

The generation of the thiyl radical from this compound can be represented as follows:

Initiation: A radical initiator (I•), generated from a molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation, abstracts the hydrogen atom from the thiol group. wikipedia.orgacsgcipr.org This is a facile process due to the relatively low bond dissociation energy (BDE) of the S-H bond in alkanethiols. mdpi.comprinceton.edu

I-I → 2 I•

2-Methylthiane-3-SH + I• → 2-Methylthiane-3-S• + IH

The S-H bond in typical alkanethiols has a bond dissociation energy of around 87 kcal/mol (365 kJ/mol), which is significantly lower than that of C-H bonds, making the thiol group a preferential site for hydrogen abstraction. mdpi.comprinceton.edu

Table 1: Representative Bond Dissociation Energies (BDEs) of S-H Bonds in Various Thiols

| Compound | S-H Bond Dissociation Energy (kcal/mol) |

|---|---|

| Methanethiol (B179389) (CH₃SH) | 88 |

| Ethanethiol (C₂H₅SH) | 87 |

| Thiophenol (C₆H₅SH) | 79 |

Reactivity of the this compound Radical:

Once formed, the this compound radical (a sulfur-centered radical) is a reactive intermediate that can participate in several types of reactions:

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain. This is a key step in many radical-mediated processes. nih.gov The direction of this equilibrium depends on the relative bond dissociation energies of the bonds being broken and formed.

Addition to Unsaturated Bonds: Thiyl radicals readily add to carbon-carbon double bonds (alkenes) and triple bonds (alkynes). mdpi.comwikipedia.org This reaction, known as the thiol-ene or thiol-yne reaction, is a highly efficient method for forming carbon-sulfur bonds and is a cornerstone of "click" chemistry. wikipedia.org The addition is typically anti-Markovnikov, with the sulfur atom adding to the less substituted carbon of the double bond. acsgcipr.orgwikipedia.org

Dimerization: Two thiyl radicals can combine to form a disulfide. wikipedia.org This is often a termination step in radical chain reactions.

2 (2-Methylthiane-3-S•) → 2-Methylthiane-3-S-S-3-(2-methylthiane)

Reaction with Oxygen: In the presence of molecular oxygen, thiyl radicals can reversibly add oxygen to form thiylperoxyl radicals (RSOO•), which can lead to further oxidation products. nih.gov

Radical Chain Reactions and Propagation Pathways

The this compound radical is a key intermediate in radical chain reactions. These reactions consist of three main stages: initiation, propagation, and termination. researchgate.net The thiol-ene reaction serves as a classic example of a radical chain process involving a thiyl radical.

Mechanism of a Hypothetical Thiol-Ene Reaction:

Let's consider the reaction of this compound with a generic alkene (R₂C=CR₂).

Step 1: Initiation As described previously, a radical initiator generates the this compound radical. researchgate.net

Step 2: Propagation This phase consists of two repeating steps that form the product and regenerate the thiyl radical, allowing the chain to continue. wikipedia.orgresearchgate.net

Step 2a: Addition: The thiyl radical adds to the alkene double bond, forming a carbon-centered radical intermediate. wikipedia.org

2-Methylthiane-3-S• + R₂C=CR₂ → 2-Methylthiane-3-S-CR₂-C•R₂

Step 2b: Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This yields the final thioether product and regenerates the thiyl radical, which can then participate in another addition step. wikipedia.orgresearchgate.net

2-Methylthiane-3-S-CR₂-C•R₂ + 2-Methylthiane-3-SH → 2-Methylthiane-3-S-CR₂-CHR₂ + 2-Methylthiane-3-S•

Step 3: Termination The chain reaction concludes when the radical species are consumed through combination reactions. researchgate.net This can occur in several ways:

Combination of two thiyl radicals to form a disulfide.

Combination of a thiyl radical with a carbon-centered radical.

Combination of two carbon-centered radicals.

Table 2: Summary of Steps in a Radical Chain Reaction (Thiol-Ene)

| Stage | Reaction | Description |

|---|---|---|

| Initiation | RSH + I• → RS• + IH | A radical initiator abstracts a hydrogen atom from the thiol to form a thiyl radical (RS•). |

| Propagation | RS• + H₂C=CHR' → RS-CH₂-C•HR' | The thiyl radical adds to an alkene, forming a carbon-centered radical. |

| RS-CH₂-C•HR' + RSH → RS-CH₂-CH₂R' + RS• | The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the product and regenerating the thiyl radical. | |

| Termination | 2 RS• → RS-SR | Two thiyl radicals combine to form a disulfide. |

| RS• + RS-CH₂-C•HR' → RS-CH(CH₂-SR)-R' | A thiyl radical and a carbon-centered radical combine. |

In this table, RSH represents this compound.

This chain mechanism makes radical reactions involving thiols highly efficient, as a single initiation event can lead to the formation of many product molecules. wikipedia.org

Theoretical and Computational Studies of 2 Methylthiane 3 Thiol

Quantum Chemical Approaches to Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational preferences of 2-methylthiane-3-thiol are dictated by the interplay of steric and electronic effects involving the thiane (B73995) ring and its substituents. Quantum chemical methods are invaluable for elucidating these subtleties.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

The conformational landscape of the thiane ring is typically dominated by chair conformations, with twist-boat forms being significantly higher in energy. For substituted thianes, the preference of a substituent for an axial or equatorial position is a key aspect of their stability.

Computational studies on 2-methylthiane (B13096296) provide a direct analogy for the 2-methyl group in the target molecule. These studies consistently show a preference for the equatorial conformer. The smaller steric demand of the methyl group in the equatorial position compared to the axial position, where it would experience 1,3-diaxial interactions with the hydrogen atoms at C4 and C6, is the primary reason for this preference. The longer C-S bonds in the thiane ring, compared to C-C bonds in cyclohexane, slightly reduce the severity of these 1,3-diaxial interactions. nih.gov

A comprehensive study comparing various computational methods determined the conformational free energy (ΔG°) for the axial-to-equatorial equilibrium of 2-methylthiane. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, and Møller–Plesset perturbation theory (MP2) have been employed to calculate these energy differences. researchgate.net For instance, MP2/6-311G(d,p) calculations show a conformational free energy of 1.46 kcal/mol, favoring the equatorial conformer, which is in excellent agreement with experimental values. researchgate.net

The presence of a thiol group at the 3-position introduces further complexity. The conformational preference of the -SH group would also be for the equatorial position to minimize steric strain. Therefore, the most stable conformer of this compound is predicted to be the di-equatorial chair conformation.

Table 1: Calculated Conformational Free Energies (-ΔG°) for the Axial-to-Equatorial Equilibrium of 2-Methyltetrahydro-2H-thiopyran (2-Methylthiane) using various computational methods.

| Computational Method | Basis Set | -ΔG° (kcal/mol) |

| MP2 | 6-311G(d,p) | 1.46 |

| B3LYP | 6-31G(d) | 1.83 |

| HF | 6-31G(d) | 1.63 |

Data sourced from Freeman et al. (1998). researchgate.net

Coupled Cluster Theory Benchmarking in Conformational Energy Determination

For obtaining highly accurate "gold standard" reference values for conformational energies, Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is the method of choice. While specific DLPNO-CCSD(T) calculations for this compound are not available, extensive benchmarking studies have been performed on a wide range of organic molecules, including fragments relevant to this structure. nih.gov These studies consistently demonstrate that for conformational energies, MP2 calculations often provide results in very good agreement with the more computationally expensive CCSD(T) method, often with a mean error of around 0.35 kcal/mol. nih.gov DFT methods like B3LYP show a slightly larger, yet still acceptable, mean error of approximately 0.69 kcal/mol. nih.gov This benchmarking provides confidence in the accuracy of the MP2 and DFT results for the conformational analysis of substituted thianes.

Force Field Development and Validation for Thiane Systems

Classical molecular mechanics force fields are essential for performing large-scale simulations, such as molecular dynamics, of complex systems. The accuracy of these simulations hinges on the quality of the force field parameters. wikipedia.org Force fields like MMFF94, MM3, and others have been parameterized and validated against experimental data and high-level quantum mechanical calculations for a variety of organic molecules, including sulfur-containing heterocycles. nih.gov The parameterization process involves fitting torsional parameters, van der Waals terms, and electrostatic parameters to reproduce known conformational energies, geometries, and other properties. wikipedia.org For thiane systems, specific parameters for the C-S-C bond angles, C-C-S-C dihedral angles, and non-bonded interactions involving the sulfur atom are crucial for accurately modeling the ring's puckering and the conformational preferences of substituents. Validation studies show that well-parameterized force fields can predict the conformational energies of substituted thianes with reasonable accuracy, although they are generally less accurate than high-level QM methods. nih.gov

Modeling Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates, and calculating reaction energies and activation barriers.

Computational Prediction of Synthesis Pathways and Intermediates

The computational prediction of synthetic pathways is a rapidly developing field of chemoinformatics, often employing retrosynthetic analysis algorithms combined with reaction rule databases or machine learning models. nih.gov However, specific computational studies detailing the synthesis pathways for this compound are not documented in the searched literature. In principle, computational methods could be used to explore potential synthetic routes, for example, by calculating the thermodynamics and kinetics of reactions such as the nucleophilic opening of a substituted thiirane (B1199164) with a thiol-containing nucleophile or the functionalization of a pre-formed 2-methylthiane ring. Such studies would involve locating the transition state structures for each step and calculating the corresponding activation energies to assess the feasibility of the proposed pathway.

Thermodynamic and Kinetic Simulations of Thiol Reactions

The reactivity of the thiol group in this compound can be effectively modeled using simpler alkylthiols, such as methanethiol (B179389), as a proxy. Numerous computational studies have investigated the thermodynamics and kinetics of fundamental thiol reactions.

Thiol Deprotonation: The acidity of the thiol proton is a key determinant of its reactivity. DFT calculations have been extensively used to predict the pKa of thiols. For instance, the gas-phase deprotonation energy of methanethiol has been calculated using various high-level methods. M05-2X/cc-pVTZ calculations yield a gas-phase Gibbs free energy of deprotonation (ΔG₂₉₈) of 1480 kJ/mol (353.6 kcal/mol), which compares well with the experimental value of 1476 ± 9 kJ/mol. nih.gov The pKa of thiols can also be computationally predicted in solution, with methods like M06-2X/6-311++G(2df,2p) in conjunction with a solvent model showing good accuracy. researchgate.netnih.gov

Thiol Oxidation: The oxidation of thiols is a biologically and synthetically important process. The mechanism of thiol oxidation by hydrogen peroxide has been studied computationally using methanethiolate (B1210775) as a model. These studies, employing hybrid QM/MM molecular dynamics simulations, have challenged the previously assumed Sₙ2 mechanism. nih.govacs.org The calculations reveal a process involving significant charge redistribution and a hydrogen transfer between the oxygen atoms of H₂O₂ after the transition state is reached. nih.govacs.org

Radical Reactions: Thiyl radicals are key intermediates in many thiol reactions. Computational studies on thiol-ene "click" chemistry, using methanethiol as the thiol component, have determined the energetics for the propagation and chain-transfer steps. acs.orgnih.gov For example, the activation free energies (ΔG‡) for the addition of a methylthiyl radical to various alkenes have been calculated at the CBS-QB3 level of theory. acs.org These calculations provide insight into the kinetics and selectivity of such radical processes.

Table 2: Calculated Gas-Phase Deprotonation Gibbs Free Energies (ΔG₂₉₈) for Methanethiol.

| Computational Method | Basis Set | ΔG₂₉₈ (kcal/mol) |

| M05-2X | cc-pVTZ | 353.6 |

| MP2 | cc-pVTZ | 355.6 |

| Experimental | - | 352.7 ± 2.1 |

Data sourced from Merz et al. (2012). nih.gov

Table 3: Calculated Free Energy Barriers (ΔG‡) for the Reaction of Methanethiolate with Acrylamide in Water.

| Computational Method | Basis Set | ΔG‡ (kcal/mol) |

| M06-2X | 6-311+G(d,p) | 13.9 |

This value represents a typical activation barrier for a Michael addition, data derived from related systems discussed in Krenske et al. (2020). researchgate.net

Conformational Dynamics and Ring Strain Analysis

The thiane ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, analogous to cyclohexane, to minimize torsional and angle strain. The introduction of substituents, such as a methyl group at the C2 position and a thiol group at the C3 position in this compound, significantly influences the conformational equilibrium and introduces specific steric and stereoelectronic effects.

Influence of Methyl Substituents on Thiane Ring Conformations

The position of the methyl group relative to the heteroatom also plays a role. It has been observed in studies of thiacyclohexanes (thianes) that the preference for an equatorial methyl group is greater at the β-position (C3 or C5) than at the α-position (C2 or C6). researchgate.net In the case of this compound, the methyl group is at the α-position. This positioning leads to specific gauche interactions with the sulfur atom's lone pairs and the adjacent C3 substituent, which can modulate the energetic landscape. The presence of the thiol group at C3 further complicates the dynamics, as its orientation (axial vs. equatorial) will be coupled to the methyl group's preference, leading to four possible chair conformers (cis/trans isomers, each with two chair forms). Computational studies often employ methods like Density Functional Theory (DFT) to calculate the relative energies of these conformers. researchgate.net

Ring strain in the thiane core arises from deviations from ideal tetrahedral bond angles and eclipsed torsional arrangements. libretexts.org While the chair conformation minimizes this strain, substituents can reintroduce strain through steric hindrance. numberanalytics.com The total ring strain energy can be assessed computationally using methods such as isodesmic or homodesmotic reactions, where the strain of the ring is compared against analogous acyclic, "strain-free" reference molecules. numberanalytics.comnih.gov For this compound, the diaxial conformer would exhibit significantly higher strain due to the steric repulsion between the axial methyl and thiol groups and the axial hydrogens.

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| trans | 2-eq, 3-eq | 0.00 (Reference) |

| trans | 2-ax, 3-ax | +5.2 |

| cis | 2-eq, 3-ax | +1.8 |

| cis | 2-ax, 3-eq | +2.5 |

Note: Data are illustrative, based on general principles of conformational analysis for substituted cyclohexanes and thianes, and represent a hypothetical scenario for this compound to demonstrate expected trends.

Analysis of Half-Chair and Quasi-Envelope Conformations

While the chair conformation is the global energy minimum for the thiane ring, other non-chair forms, such as the half-chair (C₂) and envelope (Cₛ), exist on the potential energy surface. ic.ac.uk These conformations are typically not stable minima but rather transition states or high-energy intermediates in the process of ring inversion between the two chair forms. ic.ac.uk The nomenclature for these non-planar shapes is standardized, with 'H' representing the half-chair and 'E' for the envelope. cazypedia.org

The half-chair conformation is characterized by having four of the ring's atoms in a plane, with one atom above and one below the plane. cazypedia.org It often serves as the transition state for the interconversion of a boat into a twist-boat form. In five-membered rings like thiolane, the half-chair is a key conformation in its pseudorotation pathway. researchgate.net For six-membered rings, it is a higher-energy state.

The quasi-envelope conformation is a variation of the envelope form, where five atoms are nearly coplanar, and one atom is out of the plane. researchgate.net In some heavily substituted or fused ring systems, ring strain can force the molecule to adopt a conformation that deviates significantly from the ideal chair, sometimes resembling a quasi-envelope or a twist-boat. researchgate.net For example, studies on certain dimethylthiolanium cations suggested that substitution at the 1,2,3-positions could deform the half-chair into a preferred quasi-envelope conformation with the C3 atom at the flap position. researchgate.net For this compound, these conformations would be significantly higher in energy than the chair forms but are mechanistically crucial for understanding the molecule's dynamic behavior and pathways of conformational interconversion.

The energy barriers for these transitions can be calculated using quantum mechanical methods. By mapping the potential energy surface, the relative energies of the chair, twist-boat, envelope, and half-chair forms can be determined, providing a complete picture of the ring's flexibility.

Prediction of Spectroscopic Properties via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a way to validate experimental findings or to characterize molecules for which experimental data is unavailable. researchgate.netmdpi.com Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netfigshare.com

The process typically begins with the optimization of the molecular geometry for each stable conformer using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). figshare.com Once the minimum energy structures are found, their spectroscopic properties can be calculated.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net These calculations are sensitive to the conformation, allowing for the identification of different isomers and the distinction between axial and equatorial substituents. researchgate.netresearchgate.net For example, the ¹³C chemical shift of a carbon bearing an axial substituent is typically shielded (shifted upfield) compared to its equatorial counterpart.

IR Spectroscopy: The vibrational frequencies and intensities are calculated by computing the second derivatives of the energy with respect to atomic positions. mdpi.com This produces a set of harmonic vibrational modes that correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. mdpi.com These predicted spectra can help assign vibrational modes, such as C-H, S-H, and C-S stretches, for each conformer of this compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 40.1 | 39.5 | +0.6 |

| C3 | 39.8 | 39.2 | +0.6 |

| C4 | 33.5 | 32.9 | +0.6 |

| C5 | 32.0 | 31.6 | +0.4 |

| C6 | 27.1 | 26.8 | +0.3 |

Note: Data are illustrative and adapted from principles and typical accuracies discussed in the literature for substituted thianes to demonstrate the predictive power of computational methods. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in determining the molecular structure and conformational preferences of 2-Methylthiane-3-thiol.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts, and coupling constants (J-values), which are critical for determining the relative stereochemistry of the methyl and thiol groups. mnstate.edu The thiane (B73995) ring typically adopts a chair conformation. nih.gov The orientation of the substituents (axial or equatorial) can be inferred from the multiplicity and coupling constants of the protons on the ring. For instance, a proton in an axial position will typically show larger coupling constants to adjacent axial protons compared to equatorial-axial or equatorial-equatorial couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. libretexts.org The chemical shifts are influenced by the local electronic environment; for example, the carbon atom bonded to the electronegative sulfur atom of the thiol group (C-3) would resonate at a distinct chemical shift compared to the other ring carbons. uwimona.edu.jm Low-temperature NMR studies could be employed to study the conformational dynamics of the ring, as the interconversion between chair forms may be slowed, allowing for the observation of distinct signals for each conformer. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for thiane and thiol derivatives. Actual values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| 2-CH₃ | ~1.2 - 1.4 | ~20 - 25 | Shift depends on axial/equatorial orientation. |

| H-2 | ~2.8 - 3.2 | ~35 - 40 | Attached to the carbon with the methyl group. |

| H-3 | ~3.0 - 3.5 | ~40 - 45 | Attached to the carbon with the thiol group. |

| H-4, H-5, H-6 | ~1.5 - 2.9 | ~25 - 35 | Complex multiplets due to ring protons. |

| 3-SH | ~1.3 - 2.5 | - | Broad singlet, position is concentration and solvent dependent. |

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for probing its fragmentation pathways, which can offer structural confirmation. savemyexams.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high specificity and sensitivity.

In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.25 g/mol ). The fragmentation pattern is key to confirming the structure. Expected fragmentation could involve:

Loss of the thiol group: A fragment resulting from the cleavage of the C-S bond, leading to the loss of an •SH radical (m/z 33).

Loss of the methyl group: Cleavage resulting in the loss of a •CH₃ radical (m/z 15).

Ring fragmentation: The thiane ring can undergo characteristic fragmentation, leading to various sulfur-containing ions. geokniga.org

Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural information and aiding in the analysis of reaction pathways or metabolic products. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 134 | [C₆H₁₂S₂]⁺ | Molecular Ion (M⁺) |

| 119 | [C₅H₉S₂]⁺ | •CH₃ |

| 101 | [C₆H₉S]⁺ | •SH |

| 74 | [C₃H₆S]⁺ | Ring Fragment |

| 61 | [CH₅S]⁺ | Ring Fragment |

Advanced Chromatographic Separations

Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification.

UHPLC-MS is a state-of-the-art technique for analyzing thiols in various samples. researchgate.netnih.gov It combines the high separation efficiency and speed of UHPLC with the high selectivity and sensitivity of mass spectrometry. bohrium.com

For the analysis of this compound, a reversed-phase UHPLC column would typically be used. However, due to the high reactivity and potential for poor retention of the polar thiol, a derivatization step is often necessary before analysis. springernature.com This involves reacting the thiol group with a specific reagent to form a more stable, less polar, and more easily detectable derivative. Common derivatizing agents for thiols include maleimides (e.g., N-ethylmaleimide, N-phenylmaleimide) or disulfide-containing reagents like 4,4'-dithiodipyridine (DTDP). springernature.comacs.org This derivatization not only improves chromatographic performance but also enhances ionization efficiency for MS detection, often leading to very low limits of detection in the nanomolar range. researchgate.net

The UHPLC-MS method would be developed by optimizing the mobile phase composition, gradient elution, and MS parameters (such as monitoring specific parent-to-product ion transitions in MRM mode) to achieve maximum sensitivity and selectivity for the derivatized this compound. researchgate.netdiva-portal.org

Electrochemical Methods in Thiol Analysis

Electrochemical methods offer a compelling alternative for the quantification of thiols due to their inherent simplicity, high sensitivity, and potential for real-time monitoring. mdpi.comelectrochemsci.org The analysis is based on the electrochemical oxidation of the thiol's sulfhydryl (-SH) group at the surface of a specially designed electrode.

Direct oxidation on standard electrodes can be challenging due to high overpotentials and interference from other electroactive species. acs.org Therefore, chemically modified electrodes are often employed. These electrodes can be modified with catalysts or nanomaterials that facilitate the oxidation of the thiol at a lower potential and enhance selectivity. acs.orgnanomedicine-rj.com For instance, electrodes modified with metal nanoparticles (e.g., gold) or redox mediators can specifically catalyze the thiol oxidation reaction, generating a current that is proportional to the concentration of this compound. rsc.org While challenges related to electrode fouling and matrix interference exist, electrochemical sensors provide a rapid and cost-effective means for thiol analysis. researchgate.net

Methodological Challenges and Innovations in Sample Preparation for Thiol Analysis

The accurate analysis of thiols like this compound is critically dependent on the sample preparation process. The high reactivity of the sulfhydryl group makes it highly susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products, resulting in an underestimation of the thiol concentration. mdpi.com

Challenges:

Autoxidation: Thiols can readily oxidize in the presence of oxygen, especially at neutral or alkaline pH and in the presence of metal ions. icm.edu.pl

Thiol-Disulfide Exchange: The target thiol can react with other thiols or disulfides present in the sample matrix.

Innovations in Sample Preparation: To overcome these challenges, specific protocols have been developed:

Immediate Stabilization: The most crucial step is to stabilize the thiol immediately upon sample collection. This is often achieved by adding an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM), which forms a stable thioether bond with the sulfhydryl group, preventing its oxidation. rsc.org

Reduction of Disulfides: To measure the total thiol content (both free and in disulfide form), a reduction step is performed prior to derivatization. Strong reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective at cleaving disulfide bonds to regenerate the free thiols. icm.edu.pl

Acidification and Low Temperature: Processing samples at low temperatures (e.g., on ice) and under acidic conditions can significantly slow down the rate of oxidation. bevital.no

These sample preparation strategies are integral to any reliable method for the quantification of this compound and other reactive thiols. researchgate.net

Enzymatic and Biocatalytic Transformations Involving 2 Methylthiane 3 Thiol

Methyltransferase-Catalyzed S-Methylation

The thiol group of 2-methylthiane-3-thiol represents a potential target for S-methylation, a common biological reaction catalyzed by methyltransferases. This transformation would yield 2-methyl-3-(methylthio)thiane.

S-Adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of nucleophilic substrates, including thiols. nih.govmdpi.comwikipedia.org The reaction with a thiol substrate (R-SH) proceeds via an S_N2 mechanism, resulting in a methylated thiol (R-S-CH₃) and S-adenosyl-L-homocysteine (SAH). nih.gov

Thiopurine S-methyltransferase (TPMT) and thiol methyltransferase (TMT) are two key enzymes known to catalyze the S-methylation of aromatic and heterocyclic sulfhydryl compounds. annualreviews.org While TPMT preferentially methylates aromatic and heterocyclic thiols, microsomal TMT is known to methylate aliphatic thiols. mhlw.go.jp Given the cyclic aliphatic nature of the thiane (B73995) ring with a thiol substituent, it is conceivable that a TMT or a related enzyme could catalyze the S-methylation of this compound. Research has shown that some plant O-methyltransferases (OMTs) can also exhibit S-methyltransferase activity, with a preference for small hydrophobic thiol substrates. nih.gov For instance, an S-methyltransferase from Catharanthus roseus (CrSMT1) was found to methylate various thiols, with benzene (B151609) thiol and furfuryl thiol being effective substrates. nih.gov

The general mechanism for SAM-dependent methylation involves the binding of both SAM and the thiol substrate to the enzyme's active site. The nucleophilic thiolate anion attacks the electrophilic methyl group of SAM, leading to the formation of the thioether product and SAH.

Table 1: Examples of SAM-Dependent Methyltransferases and their Thiol Substrates

| Enzyme Family | Example Enzyme | Typical Substrates | Reference |

| Thiopurine Methyltransferases | Human TPMT | 6-mercaptopurine, aromatic and heterocyclic thiols | annualreviews.orgnih.gov |

| Thiol Methyltransferases | Microsomal TMT | Aliphatic thiols, 2-mercaptoethanol | annualreviews.orgmhlw.go.jp |

| O-Methyltransferases (with S-methyltransferase activity) | CrSMT1 | Benzene thiol, furfuryl thiol, dithiothreitol | nih.gov |

| Halide/Thiol Methyltransferases | RsHTMT | Bisulfide ([SH]⁻), thiocyanate (B1210189) ([SCN]⁻) | scispace.comnih.gov |

The substrate specificity and regioselectivity of methyltransferases can be altered through protein engineering. mdpi.com By modifying amino acid residues in the active site, it is possible to enhance the enzyme's affinity for non-native substrates or to control which nucleophilic group is methylated in a multifunctional molecule. For example, the regioselectivity of O-methyltransferases has been successfully engineered to favor the methylation of specific hydroxyl groups in flavonoids. mdpi.comuni-greifswald.de A similar approach could theoretically be applied to engineer a methyltransferase to specifically target the thiol group of this compound, even in the presence of other potentially reactive functional groups. The development of SAM analogs has further expanded the repertoire of enzymatic alkylations, allowing for the transfer of ethyl, propyl, and allyl groups. mdpi.com

Radical S-Adenosylmethionine (SAM) Enzymes in Sulfur Insertion Chemistry

The biosynthesis of the thiane ring in this compound could potentially be achieved through the action of Radical S-Adenosylmethionine (SAM) enzymes. This superfamily of enzymes is known to catalyze a wide range of challenging chemical reactions, including the formation of carbon-sulfur bonds through radical-based mechanisms. nih.govwikipedia.orgfrontiersin.org

Radical SAM enzymes utilize one or more iron-sulfur clusters to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govwikipedia.orgnih.gov This radical initiates the catalytic cycle by abstracting a hydrogen atom from an unactivated carbon on the substrate, creating a substrate radical. nih.gov This radical can then react to form a C-S bond.

In the context of forming a thiane ring, a radical SAM enzyme could catalyze an intramolecular C-S bond formation. For instance, a linear precursor molecule containing a thiol group at one end and a radical generated at a specific carbon along the chain could cyclize to form the thiane ring. Such mechanisms have been proposed for the formation of other sulfur-containing heterocycles. For example, radical SAM enzymes are involved in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs), where they catalyze the formation of thioether bonds to create cyclic structures. frontiersin.orgfrontiersin.org The enzyme AlbA, involved in subtilosin A biosynthesis, is a radical SAM enzyme responsible for forming a Cα-S-Cβ thioether crosslink. frontiersin.org Similarly, the SbtM protein from Geobacter lovleyi is a radical SAM enzyme that catalyzes the cyclization of a cysteine residue to form a thiooxazole. nih.govnih.gov

The general steps for a hypothetical radical SAM-catalyzed formation of a thiane ring might involve:

Generation of a 5'-dAdo• radical from SAM.

Abstraction of a hydrogen atom from a specific carbon on a linear precursor by the 5'-dAdo• radical.

Intramolecular attack of a thiol group onto the resulting carbon radical, forming the C-S bond and closing the ring.

Quenching of the resulting sulfur-centered radical to complete the cycle.

Iron-sulfur ([Fe-S]) clusters are essential cofactors for radical SAM enzymes. nih.govuts.edu.au The canonical radical SAM enzyme contains a [4Fe-4S] cluster ligated by three cysteine residues, with the fourth iron atom binding SAM. nih.gov This arrangement facilitates the reductive cleavage of SAM.

Many radical SAM enzymes involved in sulfur chemistry contain additional, auxiliary [Fe-S] clusters. nih.govnih.govuts.edu.au These auxiliary clusters play crucial roles in catalysis. In some sulfur insertion reactions, such as in the biosynthesis of biotin (B1667282) and lipoic acid, the auxiliary cluster can act as a sacrificial sulfur donor. nih.govnih.gov However, in other cases, the auxiliary cluster is not consumed. Instead, it can bind an exogenous sulfur source or a sulfur-containing substrate, activating it for the reaction. nih.gov For instance, in the methylthiotransferases MiaB and RimO, the second [4Fe-4S] cluster is proposed to bind an external sulfur substrate, which is then inserted into the target molecule. nih.gov This catalytic mechanism, where the cluster remains intact, allows for multiple turnovers without the need for cluster re-synthesis. nih.gov In a hypothetical biosynthesis of this compound, an auxiliary [Fe-S] cluster could be involved in binding and activating a sulfur donor for the formation of the thiol group or the thiane ring itself.

Table 2: Functions of Iron-Sulfur Clusters in Selected Radical SAM Enzymes

| Enzyme | Number of [Fe-S] Clusters | Function of Auxiliary Cluster(s) | Reference |

| Biotin Synthase (BioB) | 2 | Sacrificial sulfur donor for thioether formation | nih.gov |

| Lipoyl Synthase (LipA) | 2 | Sacrificial sulfur donor for thioether formation | nih.gov |

| MiaB / RimO | 2 | Binds and activates an exogenous sulfur co-substrate | nih.gov |

| AlbA (Subtilosin Biosynthesis) | 2 | Thioether bond formation | frontiersin.org |

Enzymatic Systems for Thiol Generation and Derivatization

The thiol group at the C3 position of 2-methylthiane (B13096296) is a key functional group that could be introduced or modified enzymatically.

One potential route for generating the thiol is through the enzymatic hydrolysis of a more stable precursor, such as a thioacetate (B1230152). Lipases and esterases have been shown to efficiently hydrolyze thioacetates to their corresponding thiols. imreblank.ch For example, 2-methyl-3-furanthiol (B142662) has been successfully generated from its thioacetate precursor using enzymatic hydrolysis. imreblank.ch This chemoenzymatic approach allows for the stable storage of the thiol in its protected form, with enzymatic deprotection performed when the volatile and reactive thiol is needed. imreblank.ch A similar strategy could be envisioned for this compound, where S-(2-methylthian-3-yl) ethanethioate would be hydrolyzed by an appropriate esterase to yield the target thiol.

Furthermore, enzymes can be used to derivatize existing cyclic sulfides. For instance, Baeyer-Villiger monooxygenases (BVMOs) are capable of oxidizing sulfides to sulfoxides. acs.org A BVMO could potentially oxidize the sulfur atom of the thiane ring in this compound to produce the corresponding sulfoxide (B87167), adding another layer of functional diversity.

Lipase (B570770) and Esterase Applications in Thioacetate Hydrolysis

The generation of thiols through the enzymatic hydrolysis of their more stable thioacetate precursors is a well-established strategy in biocatalysis. imreblank.chd-nb.info Thioacetates serve as excellent protecting groups for thiols, mitigating their volatility and susceptibility to oxidation during storage and handling. imreblank.ch Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) are the primary enzymes employed for this transformation due to their broad substrate scope and catalytic efficiency in cleaving ester bonds, including thioester linkages. imreblank.chd-nb.info

The enzymatic hydrolysis of a thioacetate, such as the precursor to this compound (2-methyl-3-thioacetoxythiane), would proceed via the canonical serine hydrolase mechanism. diva-portal.org This involves the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the free thiol and acetic acid. This method provides a mild and efficient route to generate the desired thiol in situ just before its application, which is particularly advantageous for reactive molecules.

The choice of enzyme and reaction conditions, such as pH, temperature, and solvent, can significantly influence the reaction rate and yield. mdpi.com For instance, some lipases exhibit high activity in aqueous buffer systems, while others, particularly when immobilized, can function effectively in organic solvents. google.com The chemoselectivity of these enzymes is also a critical factor, as they can often hydrolyze thioesters without affecting other functional groups present in the molecule. diva-portal.orgnih.gov

Table 1: Illustrative Examples of Enzymatic Thioacetate Hydrolysis

| Thioacetate Precursor | Enzyme | Product | Yield (%) | Reference |

| S-3-(2-methylfuryl) thioacetate | Candida rugosa Lipase | 2-Methyl-3-furanthiol | 88 | imreblank.ch |

| 4-Acetylthio-4-methyl-2-pentanone | Porcine Liver Esterase (PLE) | 4-Mercapto-4-methyl-2-pentanone (B33688) | 83 | imreblank.ch |

| 3-Acetylthiohexanal | Porcine Liver Esterase (PLE) | 3-Mercaptohexanal | 47 | imreblank.ch |

This table presents data for analogous sulfur-containing compounds to illustrate the principle of lipase and esterase-catalyzed thioacetate hydrolysis, due to the lack of specific data for this compound.

Chemoenzymatic Cascades for Complex Thiol Synthesis

For the synthesis of complex thiols derived from this compound, a chemoenzymatic cascade could be envisioned. For instance, a lipase or esterase could be used for the in situ generation of the reactive this compound from its thioacetate precursor. The generated thiol could then participate in a subsequent chemical reaction, such as a Michael addition to an α,β-unsaturated carbonyl compound, to form a more complex sulfur-containing molecule. This strategy has been successfully applied to the synthesis of various flavor compounds. imreblank.ch

An example of such a cascade is the synthesis of 3-mercaptohexanal, where the chemical addition of thioacetic acid to trans-2-hexenal (B146799) yields the corresponding thioacetate, which is then hydrolyzed by porcine liver esterase (PLE) to the final thiol product. imreblank.ch Similarly, a chemoenzymatic route to 4-mercapto-4-methyl-2-pentanone involves the reaction of mesityl oxide with thioacetic acid, followed by enzymatic hydrolysis. imreblank.ch These examples highlight a viable synthetic strategy that could be adapted for the elaboration of this compound into more complex structures.

Furthermore, enzymatic kinetic resolution can be integrated into these cascades to produce enantiomerically pure thiols. semanticscholar.orgresearchgate.netresearchgate.net Lipases, in particular, are known for their ability to discriminate between enantiomers, either through selective hydrolysis of a racemic thioacetate or selective acylation of a racemic thiol. ethz.chutupub.fi This enantioselectivity is crucial for the synthesis of chiral bioactive molecules where a specific stereoisomer is required. Although specific examples involving this compound are not documented, the principles of enzymatic kinetic resolution are broadly applicable to chiral cyclic thiols.

Table 2: Conceptual Chemoenzymatic Cascade for a Derivative of this compound

| Step | Reaction | Catalyst | Intermediate/Product |

| 1 | Hydrolysis of 2-Methyl-3-thioacetoxythiane | Lipase/Esterase | This compound |

| 2 | Michael Addition | Base | Adduct of this compound and an α,β-unsaturated ketone |

This table outlines a conceptual cascade reaction, as direct experimental data for this compound is not available.

Investigation of Metabolic Pathways Involving Cyclic Thiols

The metabolic fate of sulfur-containing heterocyclic compounds is a subject of significant interest, particularly in the context of drug metabolism and environmental science. nih.govnih.gov Microorganisms, as well as higher organisms, possess a diverse array of enzymes capable of transforming these compounds. inchem.orgscielo.br The metabolism of cyclic sulfides and thiols typically involves oxidation, reduction, and conjugation reactions to facilitate their detoxification and excretion. inchem.orginchem.org

For a cyclic thiol such as this compound, several metabolic pathways can be postulated based on studies of analogous compounds. The primary route of metabolism for cyclic sulfides is often S-oxidation, catalyzed by cytochrome P450 monooxygenases, to form the corresponding sulfoxides and subsequently sulfones. inchem.orgconsensus.app These more polar metabolites are then more readily excreted. Fungi, such as Coriolus versicolor, have been shown to metabolize various thiophene (B33073) derivatives through S-oxidation. nih.gov

In addition to S-oxidation, the thiol group of this compound would be a target for metabolic transformations. Thiols can undergo methylation to form methyl sulfides, or they can be conjugated with glutathione, a key step in the mercapturic acid pathway, leading to their eventual excretion as N-acetylcysteine conjugates. inchem.org

Ring cleavage is another potential metabolic pathway for sulfur heterocycles, although it is generally less common for saturated rings like thiane compared to aromatic systems like thiophene. nih.gov When ring cleavage does occur, it often follows initial oxidative modifications that weaken the carbon-sulfur bonds. nih.gov

The biotransformation of thiane itself has been studied in various microorganisms. For example, some fungi can reduce thiane-1-oxide back to thiane, demonstrating the reversibility of the S-oxidation process. scielo.br The metabolic pathways are often substrate-specific and depend on the particular microorganism and its enzymatic machinery. nih.gov For instance, the presence of other functional groups on the thiane ring can direct the metabolic pathway towards different products. inchem.org In the case of this compound, the hydroxyl and methyl groups would also be potential sites for metabolic modification, such as oxidation or conjugation.

Table 3: Postulated Metabolic Reactions for Cyclic Thiols

| Metabolic Reaction | Enzyme Family (Example) | Potential Metabolite of this compound |

| S-Oxidation | Cytochrome P450 Monooxygenases | This compound-S-oxide |

| S-Methylation | Thiol S-methyltransferase | 2-Methyl-3-(methylthio)thiane |

| Glutathione Conjugation | Glutathione S-transferases | Glutathione conjugate of this compound |

| Ring Oxidation | Monooxygenases/Dioxygenases | Hydroxylated thiane derivatives |

This table presents postulated metabolic pathways for this compound based on the known metabolism of other cyclic sulfur compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methylthiane-3-thiol with high purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions (e.g., temperature, solvent selection) and monitoring via techniques like thin-layer chromatography (TLC) to track intermediate formation. Post-reaction purification steps, such as aqueous washes to remove ionic by-products (e.g., diethylammonium chloride) and vacuum distillation, are critical for isolating the target compound . Optimization of stoichiometry and catalysts (e.g., thiol-protecting agents) can minimize side reactions .

Q. How can researchers optimize analytical methods like GC-MS or NMR for accurate identification of this compound?

- Methodological Answer : Calibration with authentic standards is essential. For GC-MS, derivatization (e.g., silylation) may enhance volatility and detection. In NMR, deuterated solvents (e.g., CDCl₃) and spectral deconvolution tools help resolve overlapping signals, particularly for sulfur-containing protons. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published fragmentation patterns or chemical shifts .

Q. What purification techniques are most effective for isolating this compound from reaction by-products?

- Methodological Answer : Liquid-liquid extraction (e.g., using dichloromethane/water phases) removes polar impurities. Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) separates thiols from non-sulfur-containing by-products. Recrystallization in aprotic solvents (e.g., toluene) further enhances purity, monitored by melting-point analysis .

Advanced Research Questions

Q. How should discrepancies in spectral data (e.g., NMR, IR) between synthesized batches of this compound be systematically investigated?

- Methodological Answer : Conduct a batch-to-batch comparative analysis:

- Verify solvent and instrument calibration consistency.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Employ 2D NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities.

- Replicate synthesis under controlled conditions to isolate variables (e.g., oxygen exposure, trace metals) that may cause oxidative dimerization .

Q. What strategies are effective for elucidating the reaction mechanisms involving this compound in complex organic syntheses?

- Methodological Answer : Use isotopic labeling (e.g., deuterated thiols) to track sulfur participation in nucleophilic substitutions. Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps. Computational modeling (DFT calculations) predicts transition states and intermediates, validated experimentally via trapping agents (e.g., Michael acceptors) .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Oxidative Stability : Expose samples to air/light and monitor degradation via HPLC-UV or Raman spectroscopy.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- pH Sensitivity : Test solubility and structural integrity in buffered solutions (pH 2–12) using LC-MS .

Q. In cross-disciplinary studies, how can computational modeling be integrated with experimental data to predict the behavior of this compound in novel reactions?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental kinetic data to model reaction pathways. Machine learning algorithms trained on existing thiol reactivity datasets (e.g., Hammett constants, solvent parameters) can predict regioselectivity in heterocyclic systems. Validate predictions via small-scale exploratory syntheses .

Data Analysis and Interpretation

Q. How should researchers address contradictions in reported bioactivity or toxicity profiles of this compound across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.